molecular formula C24H29N7O B606555 N8-[(2S)-3,3-二甲基丁烷-2-基]-N2-[2-甲氧基-4-(1-甲基-1H-吡唑-4-基)苯基]吡啶并[3,4-d]嘧啶-2,8-二胺

N8-[(2S)-3,3-二甲基丁烷-2-基]-N2-[2-甲氧基-4-(1-甲基-1H-吡唑-4-基)苯基]吡啶并[3,4-d]嘧啶-2,8-二胺

货号: B606555
分子量: 431.5 g/mol
InChI 键: XTJZKALDRPVFSN-HNNXBMFYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Mps1-IN-7 是一种专门针对单极纺锤体激酶 1(也称为苏氨酸酪氨酸激酶)的小分子抑制剂。单极纺锤体激酶 1 是一种双特异性蛋白激酶,在纺锤体组装检查点中发挥着至关重要的作用,确保细胞分裂过程中的染色体准确分离。 单极纺锤体激酶 1 的抑制已被证明可诱导有丝分裂阻滞和细胞死亡,使其成为有前景的癌症治疗靶点 .

科学研究应用

Cancer Treatment

The most significant application of this compound lies in its potential as a therapeutic agent for various cancers. Research indicates that it effectively inhibits mutant KRAS proteins, which are often implicated in tumor growth and metastasis. The compound binds with high affinity to KRAS, disrupting its signaling pathways and leading to reduced cancer cell viability .

Protein Degradation

This compound is also categorized under protein degrader building blocks, suggesting its utility in developing targeted protein degradation strategies. Such strategies are being explored as innovative treatments for diseases where traditional inhibitors are ineffective .

Case Studies and Research Findings

StudyFindings
Study on KRAS Inhibition Demonstrated that N8 compound significantly reduces the proliferation of cancer cells harboring KRAS mutations with sub-micromolar affinity .
TTK Inhibition Research Showed that the compound effectively induces apoptosis in TTK-dependent cancer cell lines, highlighting its potential as a targeted therapy .
Mechanistic Insights Investigated the binding interactions between the compound and target proteins using X-ray crystallography and molecular docking studies, providing insights into its mechanism of action .

作用机制

Mps1-IN-7 通过与单极纺锤体激酶 1 的活性位点结合发挥作用,从而抑制其激酶活性。这阻止了参与纺锤体组装检查点的关键底物的磷酸化,例如动粒支架 Knl1 和检查点复合物 Bub1-Bub3 和 BubR1-Bub3。 结果,有丝分裂检查点复合物没有正确组装,导致过早的后期开始和染色体错误分离 .

Mps1-IN-7 的分子靶点包括单极纺锤体激酶 1 的催化域及其在纺锤体组装检查点途径中的相互作用伙伴。 通过破坏这些相互作用,Mps1-IN-7 有效地阻止了细胞分裂并诱导快速分裂的癌细胞死亡 .

准备方法

Mps1-IN-7 的合成涉及多个步骤,从核心骨架的制备开始,然后引入各种官能团以增强其抑制活性。合成路线通常涉及使用钯催化的交叉偶联反应(如 Suzuki 或 Heck 反应)来形成碳碳键。 反应条件通常包括使用有机溶剂,如二甲基甲酰胺或四氢呋喃,以及碱,如碳酸钾或氢氧化钠 .

这可能包括优化反应条件、使用高效液相色谱进行纯化以及采用先进的分析技术进行质量控制 .

化学反应分析

Mps1-IN-7 经历各种化学反应,包括氧化、还原和取代反应。 这些反应中常用的试剂包括氧化剂,如过氧化氢或高锰酸钾,还原剂,如硼氢化钠或氢化铝锂,以及亲核试剂,如胺或硫醇,用于取代反应 .

从这些反应中形成的主要产物取决于使用的具体条件和试剂。例如,Mps1-IN-7 的氧化可能产生羟基化的衍生物,而还原可以产生脱氧的化合物。 取代反应可以引入不同的官能团,从而产生各种具有潜在增强的生物活性的类似物 .

相似化合物的比较

Mps1-IN-7 是几种针对单极纺锤体激酶 1 的抑制剂之一。其他类似的化合物包括 reversine、NMS-P715 和 Cpd-5。 虽然这些化合物具有共同的目标,但它们在化学结构、结合亲和力和选择性方面有所不同 .

与 reversine 相比,Mps1-IN-7 对单极纺锤体激酶 1 具有更高的选择性,并且脱靶活性更低。另一方面,NMS-P715 和 Cpd-5 是更有效的抑制剂,但由于其更广泛的激酶抑制谱,可能具有更高的毒性。 Mps1-IN-7 独特的化学骨架在效力和选择性之间取得了平衡,使其成为研究和治疗应用的宝贵工具 .

类似化合物

  • Reversine
  • NMS-P715
  • Cpd-5
  • CFI-402257
  • BAY-1161909
  • BOS-172722

这些化合物与 Mps1-IN-7 一样,靶向单极纺锤体激酶 1,并在癌症治疗的临床前和临床研究中显示出希望 .

生物活性

N8-[(2S)-3,3-dimethylbutan-2-yl]-N2-[2-methoxy-4-(1-methyl-1H-pyrazol-4-yl)phenyl]pyrido[3,4-d]pyrimidine-2,8-diamine, commonly referred to as MPS1-IN-77, is a compound of significant interest due to its biological activity as an inhibitor of the TTK (Monopolar Spindle Kinase 1) protein kinase. This compound has been studied for its potential therapeutic applications in cancer treatment, particularly due to its role in regulating mitosis and the spindle assembly checkpoint.

  • IUPAC Name : N8-[(2S)-3,3-dimethylbutan-2-yl]-N2-[2-methoxy-4-(1-methyl-1H-pyrazol-4-yl)phenyl]pyrido[3,4-d]pyrimidine-2,8-diamine
  • Molecular Formula : C24H29N7O
  • CAS Number : 1578244-34-4
  • Molecular Weight : 431.53 g/mol

The primary mechanism of action for MPS1-IN-77 involves the inhibition of TTK kinase activity. TTK is crucial for proper chromosome segregation during cell division, making it a target for cancer therapies aimed at disrupting tumor cell proliferation. The inhibition leads to cell cycle arrest and apoptosis in various cancer cell lines.

Biological Activity Data

The biological activity of MPS1-IN-77 has been quantified through various assays. Below is a summary table showcasing key findings from research studies:

Activity Type Value (-log(M)) Mechanism of Action References
Inhibition of TTK7.5Competitive inhibition of ATP binding
Cytotoxicity against cancer cellsIC50 = 230 nMInduction of apoptosis in cancer cells
Selectivity over CDK2HighSelective inhibition with minimal off-target effects

Case Study 1: Inhibition of Tumor Growth

In a study conducted by Innocenti et al. (2016), MPS1-IN-77 was evaluated for its anticancer properties against various tumor cell lines. The compound demonstrated significant cytotoxic effects, with an IC50 value indicating effective inhibition of cell growth at low concentrations. The study highlighted the compound's potential as a lead candidate for further development in targeted cancer therapies.

Case Study 2: Structure-Based Drug Design

Research by Woodward et al. (2018) utilized structure-based drug design to optimize the pharmacological profile of MPS1 inhibitors. The study revealed that modifications to the pyrido[3,4-d]pyrimidine scaffold could enhance selectivity and potency against TTK while reducing toxicity to normal cells. This work underscores the importance of structural modifications in developing effective cancer therapeutics.

Pharmacokinetics and Bioavailability

Pharmacokinetic studies indicate that MPS1-IN-77 exhibits favorable bioavailability characteristics despite its modest solubility at physiological pH. Investigations into its absorption, distribution, metabolism, and excretion (ADME) properties have shown that the compound maintains effective plasma concentrations that correlate with its inhibitory activity against TTK.

属性

IUPAC Name

8-N-[(2S)-3,3-dimethylbutan-2-yl]-2-N-[2-methoxy-4-(1-methylpyrazol-4-yl)phenyl]pyrido[3,4-d]pyrimidine-2,8-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N7O/c1-15(24(2,3)4)28-22-21-17(9-10-25-22)12-26-23(30-21)29-19-8-7-16(11-20(19)32-6)18-13-27-31(5)14-18/h7-15H,1-6H3,(H,25,28)(H,26,29,30)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTJZKALDRPVFSN-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)C)NC1=NC=CC2=CN=C(N=C21)NC3=C(C=C(C=C3)C4=CN(N=C4)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(C)(C)C)NC1=NC=CC2=CN=C(N=C21)NC3=C(C=C(C=C3)C4=CN(N=C4)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N8-[(2S)-3,3-dimethylbutan-2-yl]-N2-[2-methoxy-4-(1-methyl-1H-pyrazol-4-yl)phenyl]pyrido[3,4-d]pyrimidine-2,8-diamine
Reactant of Route 2
Reactant of Route 2
N8-[(2S)-3,3-dimethylbutan-2-yl]-N2-[2-methoxy-4-(1-methyl-1H-pyrazol-4-yl)phenyl]pyrido[3,4-d]pyrimidine-2,8-diamine
Reactant of Route 3
Reactant of Route 3
N8-[(2S)-3,3-dimethylbutan-2-yl]-N2-[2-methoxy-4-(1-methyl-1H-pyrazol-4-yl)phenyl]pyrido[3,4-d]pyrimidine-2,8-diamine
Reactant of Route 4
Reactant of Route 4
N8-[(2S)-3,3-dimethylbutan-2-yl]-N2-[2-methoxy-4-(1-methyl-1H-pyrazol-4-yl)phenyl]pyrido[3,4-d]pyrimidine-2,8-diamine
Reactant of Route 5
Reactant of Route 5
N8-[(2S)-3,3-dimethylbutan-2-yl]-N2-[2-methoxy-4-(1-methyl-1H-pyrazol-4-yl)phenyl]pyrido[3,4-d]pyrimidine-2,8-diamine
Reactant of Route 6
Reactant of Route 6
N8-[(2S)-3,3-dimethylbutan-2-yl]-N2-[2-methoxy-4-(1-methyl-1H-pyrazol-4-yl)phenyl]pyrido[3,4-d]pyrimidine-2,8-diamine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。